Methyl 3-(morpholin-4-yl)prop-2-ynoate
Description
Methyl 3-(morpholin-4-yl)prop-2-ynoate is a propargyl ester derivative characterized by a morpholine ring attached to the propynoate backbone. The compound’s structure combines the electron-rich morpholine moiety with the reactive alkyne group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor for kinase inhibitors and heterocyclic scaffolds .
Properties
CAS No. |
136758-24-2 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-morpholin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h4-7H2,1H3 |
InChI Key |
GLXOEZVJHQBDBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(morpholin-4-yl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of morpholine with methyl propiolate under basic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like zinc chloride to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(morpholin-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3-(morpholin-4-yl)prop-2-ynoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(morpholin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can act as a ligand, binding to various receptors and enzymes . This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of Methyl 3-(morpholin-4-yl)prop-2-ynoate with analogous compounds, focusing on structural variations, physicochemical properties, synthetic pathways, and applications.
Structural Analogues and Key Differences
Key Observations :
Key Observations :
- The morpholine derivative benefits from mild conditions (room temperature) due to the electron-donating nature of the morpholine group, which stabilizes intermediates .
- Aryl-substituted analogues often require harsher conditions (e.g., FeCl₃ catalysis or elevated temperatures) to overcome electron-withdrawing effects of halogens .
Physicochemical Properties
Key Observations :
Key Observations :
- The morpholine derivative’s nitrogen-oxygen ring enhances binding to kinase ATP pockets, whereas halogenated analogues are optimized for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
